1-ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with ethyl (position 1), methyl (position 7), and a 4-methylthiazol-2-yl carboxamide group (position 3). The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors .
This compound’s structural analogs, such as ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (), highlight the importance of the carboxamide group for bioactivity. For example, replacing the ester with a thiazole-linked carboxamide may enhance metabolic stability and target affinity .
Properties
IUPAC Name |
1-ethyl-7-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-4-20-7-12(15(22)19-16-18-10(3)8-23-16)13(21)11-6-5-9(2)17-14(11)20/h5-8H,4H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVOCFABBSJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4O2S, with a molecular weight of 344.39 g/mol. The structure features a naphthyridine core substituted with an ethyl group, a methyl group, and a thiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | 1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)OCC |
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
Antimicrobial Activity:
The compound exhibits significant antimicrobial properties by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. Inhibition of these enzymes leads to disruption of DNA synthesis, ultimately resulting in bacterial cell death .
Anticancer Activity:
Research indicates that the compound may also have potential anticancer effects. It can interfere with cell division processes in cancer cells and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Antimicrobial Evaluation
A study conducted on various derivatives of naphthyridine compounds demonstrated that 1-ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Anticancer Studies
In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole moiety could enhance its anticancer efficacy . The compound was also found to inhibit topoisomerase II activity more effectively than traditional chemotherapeutic agents like etoposide .
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple naphthyridine derivatives, the compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results showed a significant reduction in biofilm formation compared to standard treatments like Ciprofloxacin, highlighting its potential as an effective antibacterial agent with additional antibiofilm properties .
Case Study 2: Cancer Cell Inhibition
Another study focused on the compound's effects on human tumor cells revealed that it induced apoptosis through caspase activation pathways. This finding suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancerous cells .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at two primary sites:
Key findings:
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Thiazole sulfur oxidation proceeds with 72-85% yield under mild conditions.
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Naphthyridine ring oxidation requires stronger oxidants and generates complex mixtures requiring chromatographic separation .
Reduction Reactions
Reductive transformations occur primarily at the carbonyl groups:
Notable observations:
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Selective reduction of the 4-oxo group achieves 68% yield without affecting the carboxamide .
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Full reduction of amide to amine requires extended reaction times (≥8 hrs).
Nucleophilic Substitution
The thiazole and naphthyridine moieties participate in substitution reactions:
3.1 Thiazole Ring Substitution
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Primary amines | DMF, K₂CO₃, 80°C, 24 hrs | 2-Aminothiazole derivatives | 55-62% |
| Thiols | EtOH, piperidine, RT, 48 hrs | Thioether analogs | 41-49% |
3.2 Naphthyridine Substitution
Position 7 methyl group undergoes free radical bromination:
C₇H₃CH₃ → C₇H₃CH₂Br using NBS/AIBN/CCl₄, 75°C, 3 hrs (62% yield) .
Cyclization Reactions
The compound serves as precursor in heterocyclic synthesis:
4.1 Pyrazole Formation
Reaction with hydrazines:
R-NH-NH₂ + C=O → pyrazole ring in EtOH/HCl, 70°C, 5 hrs (78% yield) .
4.2 Thiazolo-Naphthyridine Fusion
Intramolecular cyclization using PCl₅:
Forms tetracyclic system through S-N bond formation (35% yield) .
Acid-Base Reactions
The compound exhibits pH-dependent tautomerism:
textNeutral pH (6-8): Keto form dominant Alkaline conditions (pH >10): Enolate formation at C-4 Acidic conditions (pH <4): Protonation at N-1
pKa values determined via UV-Vis spectroscopy:
Metal Complexation
Forms stable complexes with transition metals:
| Metal Salt | Coordination Sites | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Thiazole N, carboxamide O | 4.8 ± 0.3 |
| PdCl₂ | Naphthyridine N, thiazole S | 5.2 ± 0.2 |
Complex structures confirmed by X-ray crystallography .
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
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[2+2] Cycloaddition between naphthyridine C=C bonds (15% yield)
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and pharmaceutical development. The reaction data, particularly the high-yielding oxidation and substitution pathways, suggest potential for creating novel derivatives with tailored biological activities. Future research should explore catalytic asymmetric versions of these transformations to access enantiomerically pure analogs.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
Table 2: Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via multistep reactions involving 1,8-naphthyridine core functionalization . Key steps include:
- Acylation using POCl₃ in DMF to activate carboxyl groups .
- Nucleophilic substitution with thiazole derivatives at elevated temperatures (70–90°C) to form the amide bond .
- Purification via fractional crystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Optimization involves adjusting solvent polarity (DMF vs. 1,4-dioxane) and reaction time (12–24 hours) to maximize yields (48–86%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its analogs?
- ¹H/¹³C NMR : Key signals include the amide NH proton at δ 9.19 ppm and the naphthyridine C=O group at δ 165.1 ppm .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1686 cm⁻¹, amide C=O at 1651 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for a chloro-substituted analog) validate molecular weight .
- Melting point analysis : Sharp melting ranges (e.g., 193–195°C) indicate purity .
Q. How do solvent and temperature influence yield and purity during synthesis?
- DMF facilitates high-temperature reactions (80–120°C) but may require post-reaction neutralization to avoid byproducts .
- Ethanol/water mixtures improve crystallization efficiency, yielding >70% purity in analogs .
- Lower temperatures (0–5°C) during hydrazide formation reduce side reactions, as seen in triazole derivative synthesis .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and drug-likeness of derivatives?
- In silico ADMET : Tools like SwissADME predict solubility (LogP 2.1–3.5) and bioavailability (Lipinski rule compliance) .
- PASS analysis : Prioritizes analogs with predicted antimicrobial activity (Pa > 0.7) .
- Molecular docking : Models interactions with bacterial DNA gyrase (binding energy < −8.5 kcal/mol) to guide structural modifications .
Q. How can structural discrepancies in biological activity data be resolved among analogs?
- SAR studies : For example, substituting the 4-methylthiazole group with benzoxazole reduces MIC values against S. aureus by 4-fold .
- Dose-response assays : Reproducibility is ensured using standardized broth microdilution (CLSI guidelines) and IC₅₀ calculations .
- Metabolite profiling : LC-MS identifies hydrolytic degradation products (e.g., free carboxylic acids) that may alter activity .
Q. What methodological challenges exist in scaling up synthesis for in vivo studies?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 35 minutes but requires specialized equipment .
- Column chromatography limitations : Scaling beyond 10 g necessitates switch to preparative HPLC (cost vs. yield trade-offs) .
- Stability testing : Hydrolysis of the thiazole moiety at physiological pH requires formulation adjustments (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
